molecular formula C5H9BrN2O2 B14701547 2-Bromo-N-(ethylcarbamoyl)acetamide CAS No. 25578-58-9

2-Bromo-N-(ethylcarbamoyl)acetamide

Cat. No.: B14701547
CAS No.: 25578-58-9
M. Wt: 209.04 g/mol
InChI Key: VMXJIBUGKFCQCS-UHFFFAOYSA-N
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Description

2-Bromo-N-(ethylcarbamoyl)acetamide is an organic compound with the molecular formula C5H9BrN2O2. It is a brominated derivative of acetamide and is used in various chemical reactions and applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(ethylcarbamoyl)acetamide typically involves the bromination of N-(ethylcarbamoyl)acetamide. This can be achieved using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The bromination reaction is monitored using techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(ethylcarbamoyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form N-(ethylcarbamoyl)acetamide using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) at room temperature.

    Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products

    Substitution: Formation of N-(ethylcarbamoyl)acetamide derivatives.

    Reduction: Formation of N-(ethylcarbamoyl)acetamide.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2-Bromo-N-(ethylcarbamoyl)acetamide is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: In the study of enzyme inhibition and protein modification.

    Medicine: Potential use in the development of pharmaceuticals and as an intermediate in drug synthesis.

    Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(ethylcarbamoyl)acetamide involves its interaction with nucleophiles and electrophiles in chemical reactions. The bromine atom acts as a leaving group, facilitating substitution reactions. In biological systems, it may interact with proteins and enzymes, leading to modifications that can alter their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromoacetamide: A simpler brominated acetamide derivative.

    N-(Ethylcarbamoyl)acetamide: The non-brominated parent compound.

    2-Bromo-N-phenylacetamide: A brominated acetamide with a phenyl group.

Uniqueness

2-Bromo-N-(ethylcarbamoyl)acetamide is unique due to the presence of both a bromine atom and an ethylcarbamoyl group, which confer distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and a useful reagent in various chemical and biological applications.

Properties

CAS No.

25578-58-9

Molecular Formula

C5H9BrN2O2

Molecular Weight

209.04 g/mol

IUPAC Name

2-bromo-N-(ethylcarbamoyl)acetamide

InChI

InChI=1S/C5H9BrN2O2/c1-2-7-5(10)8-4(9)3-6/h2-3H2,1H3,(H2,7,8,9,10)

InChI Key

VMXJIBUGKFCQCS-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC(=O)CBr

Origin of Product

United States

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